
2-Bromo-5-(4-iodophenyl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(4-iodophenyl)oxazole is a heterocyclic compound featuring both bromine and iodine substituents on an oxazole ring
Synthetic Routes and Reaction Conditions:
Aryl Bromination and Iodination: The synthesis of this compound typically involves the bromination and iodination of an oxazole precursor.
Van Leusen Oxazole Synthesis: Another approach involves the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aromatic aldehydes to form the oxazole ring.
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of the compound under controlled conditions. This method can be optimized for high yield and purity by adjusting reaction parameters like temperature, pressure, and reactant concentrations.
Types of Reactions:
Substitution Reactions: The compound undergoes nucleophilic substitution reactions due to the presence of bromine and iodine atoms, which are good leaving groups. Common reagents include nucleophiles like amines and thiols.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the substituents on the oxazole ring.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate nucleophilic substitution.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.
Major Products:
Substituted Oxazoles: Resulting from nucleophilic substitution.
Oxidized Derivatives: Formed through oxidation reactions.
Chemistry:
Building Blocks: Used as intermediates in the synthesis of more complex molecules.
Ligands: In coordination chemistry for the development of new catalysts.
Biology and Medicine:
Biological Probes: Used in the development of probes for imaging and diagnostic purposes.
Industry:
Material Science: Utilized in the synthesis of polymers and advanced materials with specific electronic properties.
Wirkmechanismus
The mechanism by which 2-Bromo-5-(4-iodophenyl)oxazole exerts its effects is largely dependent on its interaction with molecular targets. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity through halogen bonding interactions.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-5-phenyl-oxazole: Lacks the iodine substituent, which may affect its reactivity and applications.
5-(4-Bromo-2-fluoro-phenyl)oxazole: Contains a fluorine atom instead of iodine, leading to different electronic properties and reactivity.
Uniqueness: 2-Bromo-5-(4-iodophenyl)oxazole is unique due to the combination of bromine and iodine substituents, which confer distinct reactivity patterns and potential applications compared to its analogs. The presence of both halogens can enhance its utility in cross-coupling reactions and as a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C9H5BrINO |
|---|---|
Molekulargewicht |
349.95 g/mol |
IUPAC-Name |
2-bromo-5-(4-iodophenyl)-1,3-oxazole |
InChI |
InChI=1S/C9H5BrINO/c10-9-12-5-8(13-9)6-1-3-7(11)4-2-6/h1-5H |
InChI-Schlüssel |
DEZYMDDLEQAABF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CN=C(O2)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



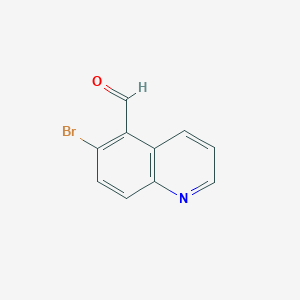
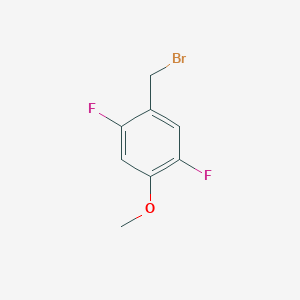
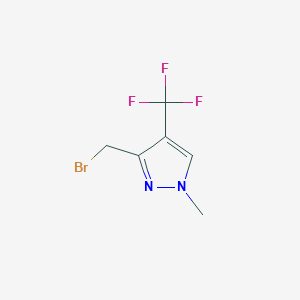
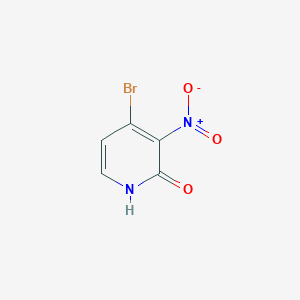
![4-Methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B12951532.png)
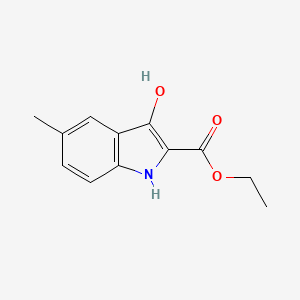
![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propoxyphenyl)-2-thioxo-](/img/structure/B12951538.png)
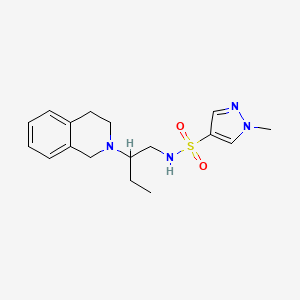

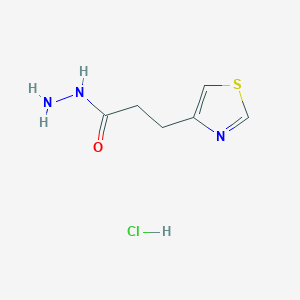
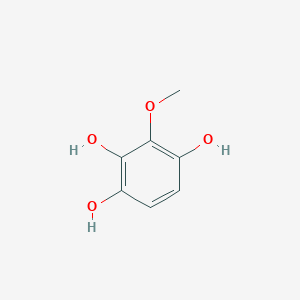

![8-Oxa-2-thia-5-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B12951560.png)
